molecular formula C18H20N4O3 B7631450 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one

3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one

Cat. No. B7631450
M. Wt: 340.4 g/mol
InChI Key: XIZNBVBWCFEZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one, also known as ODZ10117, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. ODZ10117 is a synthetic compound that belongs to the family of indolones and has been synthesized using several methods.

Mechanism of Action

The exact mechanism of action of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one is not fully understood. However, it is believed that the compound binds to the sigma-1 receptor, which is a protein that is involved in various cellular processes. The binding of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one to the sigma-1 receptor has been shown to have neuroprotective effects, which may be due to the modulation of calcium ion channels and the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one has been shown to have several biochemical and physiological effects. In addition to its neuroprotective effects, 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one has also been shown to have anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one is its high affinity for the sigma-1 receptor, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one of the main limitations of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one. One of the most promising directions is the development of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one analogs with improved solubility and potency. Another direction is the study of the compound's effects on other cellular processes, such as autophagy and apoptosis. Additionally, the use of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one as a potential candidate for the treatment of other diseases such as cancer and diabetes should be explored further.

Synthesis Methods

The synthesis of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one involves a multi-step process that requires the use of several reagents and catalysts. One of the most commonly used methods for the synthesis of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one involves the reaction of 3-(2-bromoacetyl)-1,3-dihydroindol-2-one with 2-(1,2,4-oxadiazol-3-yl)azepan-1-amine in the presence of a base such as potassium carbonate. The resulting compound is then treated with an oxidizing agent such as sodium periodate to obtain 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one.

Scientific Research Applications

3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one has been studied extensively for its potential applications in various fields of science. One of the most promising applications of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one is in the field of neuroscience. Several studies have shown that 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one has a high affinity for the sigma-1 receptor, which is a protein that is involved in various neurological processes. The binding of 3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one to the sigma-1 receptor has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-16(10-13-12-6-3-4-7-14(12)20-18(13)24)22-9-5-1-2-8-15(22)17-19-11-25-21-17/h3-4,6-7,11,13,15H,1-2,5,8-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZNBVBWCFEZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)CC2C3=CC=CC=C3NC2=O)C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]-1,3-dihydroindol-2-one

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